2-(Carboxymethyl)-3-chlorobenzoic acid

Übersicht

Beschreibung

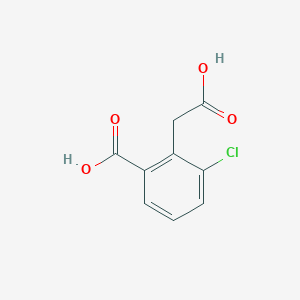

2-(Carboxymethyl)-3-chlorobenzoic acid is a chemical compound characterized by a benzene ring substituted with a carboxymethyl group (-CH2-COOH) at the second position and a chlorine atom at the third position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-chlorobenzoic acid as the starting material.

Carboxymethylation Reaction: The carboxymethylation of 3-chlorobenzoic acid can be achieved using chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the carboxylic acid reacts with chloroacetic acid to form the carboxymethyl derivative.

Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the pure this compound.

Industrial Production Methods:

Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using reactors designed to handle large volumes of reactants and products. Continuous flow reactors or batch reactors are commonly employed.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for analysis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form derivatives such as carboxylic acids or esters.

Reduction: Reduction reactions can convert the carboxymethyl group into a hydroxymethyl group.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation Products: Carboxylic acids, esters, and amides.

Reduction Products: Hydroxymethyl derivatives.

Substitution Products: Various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-(Carboxymethyl)-3-chlorobenzoic acid exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria, which are a growing global health concern .

Pharmaceutical Formulations

The compound is also utilized in pharmaceutical formulations as an active ingredient or an excipient. Its carboxymethyl group enhances solubility and bioavailability, making it suitable for oral and parenteral drug delivery systems. The incorporation of this compound into drug formulations has been shown to improve therapeutic efficacy and reduce side effects .

Agricultural Applications

Herbicides and Pesticides

this compound has been investigated for its potential use as a herbicide. Studies demonstrate that it can inhibit the growth of certain weeds while being less harmful to crops, making it a candidate for environmentally friendly agricultural practices . The compound’s mode of action involves disrupting specific metabolic pathways in target plants.

Plant Growth Regulators

In addition to its herbicidal properties, this compound has been explored as a plant growth regulator. It can enhance plant growth and yield by modulating hormonal activities within plants, promoting root development and nutrient uptake .

Material Science

Polymer Chemistry

In material science, this compound is used as a building block for synthesizing polymers with specific properties. The introduction of carboxymethyl groups into polymer chains can improve their hydrophilicity and mechanical strength, which is beneficial for applications in coatings and adhesives .

Nanomaterials Development

Recent studies have highlighted the use of this compound in the synthesis of nanomaterials. Its ability to act as a stabilizing agent in nanoparticle formation has been documented, facilitating the development of nanoparticles with tailored sizes and functionalities for use in drug delivery systems and catalysis .

Case Studies

Wirkmechanismus

The mechanism by which 2-(carboxymethyl)-3-chlorobenzoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with biological targets through hydrogen bonding or ionic interactions. The carboxymethyl group can form hydrogen bonds with amino acids in proteins, influencing the binding affinity and activity of the compound.

Molecular Targets and Pathways:

Proteins: The compound may target specific proteins involved in disease pathways.

Enzymes: It can inhibit or activate enzymes that play a role in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

2-(Carboxymethyl)benzoic Acid: Lacks the chlorine atom.

3-Chlorobenzoic Acid: Lacks the carboxymethyl group.

4-(Carboxymethyl)benzoic Acid: Carboxymethyl group at the fourth position.

Uniqueness: 2-(Carboxymethyl)-3-chlorobenzoic acid is unique due to the combination of the carboxymethyl group and the chlorine atom, which provides distinct chemical properties compared to its analogs

Biologische Aktivität

2-(Carboxymethyl)-3-chlorobenzoic acid (CMClBA) is a chlorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound possesses a carboxymethyl group, which enhances its solubility and reactivity, making it an interesting candidate for various biological applications. This article reviews the biological activity of CMClBA, focusing on its effects on cellular mechanisms, potential therapeutic uses, and toxicity profiles.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₇ClO₄. The presence of the chlorine atom and the carboxymethyl group contributes to its unique properties:

- Molecular Weight : 208.60 g/mol

- Solubility : Soluble in water and organic solvents due to the carboxymethyl group.

- Toxicity : Classified as harmful if swallowed and causes skin irritation .

CMClBA has been studied for its interactions with various biological targets. Notably, it has been shown to modulate the activity of nuclear receptors, particularly Liver X Receptors (LXRs), which play a crucial role in lipid metabolism and cholesterol homeostasis. LXRs are activated by oxysterols and regulate the expression of genes involved in cholesterol transport and metabolism .

Table 1: Biological Targets of CMClBA

Case Studies

-

Lipid Metabolism Regulation :

A study demonstrated that CMClBA acts as an LXR agonist, enhancing the transcription of genes responsible for cholesterol efflux and bile acid synthesis. This effect was linked to reduced cholesterol levels in liver cells, suggesting potential therapeutic applications in managing hypercholesterolemia . -

Antimicrobial Properties :

Research has indicated that CMClBA exhibits antimicrobial activity against specific bacterial strains, including those resistant to conventional antibiotics. This property may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways . -

Toxicological Studies :

Toxicity assessments revealed that CMClBA poses risks upon ingestion or skin contact, necessitating careful handling in laboratory settings. The compound's acute toxicity profile indicates it can cause irritation and other adverse effects, highlighting the importance of safety protocols during experimentation .

Research Findings

Recent studies have focused on synthesizing derivatives of CMClBA to enhance its biological efficacy while minimizing toxicity. For instance, modifications to the chlorobenzoic acid structure have resulted in compounds with improved potency against specific targets while maintaining favorable safety profiles.

Table 2: Synthesis and Activity of CMClBA Derivatives

| Compound Name | Synthesis Method | Biological Activity |

|---|---|---|

| 5-Bromo-2-(carboxymethyl)benzoic acid | Microwave-assisted synthesis | Enhanced antimicrobial activity |

| 2-(Carboxymethyl)-4-fluorobenzoic acid | Copper-catalyzed amination | Increased LXR activation |

Eigenschaften

IUPAC Name |

2-(carboxymethyl)-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c10-7-3-1-2-5(9(13)14)6(7)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARZEJOUACLTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22482-74-2 | |

| Record name | 2-(carboxymethyl)-3-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.